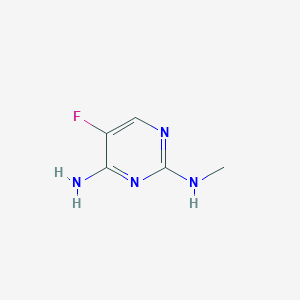

5-Fluoro-N2-methylpyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7FN4 |

|---|---|

Molecular Weight |

142.13 g/mol |

IUPAC Name |

5-fluoro-2-N-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C5H7FN4/c1-8-5-9-2-3(6)4(7)10-5/h2H,1H3,(H3,7,8,9,10) |

InChI Key |

DCQUJSYSNLHSOB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C(=N1)N)F |

Origin of Product |

United States |

Foundational Role of the Pyrimidine Scaffold in Contemporary Medicinal Chemistry Research

The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is of immense biological significance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA and RNA. acs.orgmcmaster.ca This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. ontosight.ai

The synthetic accessibility and structural versatility of the pyrimidine ring allow for extensive chemical modifications, enabling the creation of large libraries of derivatives with diverse pharmacological profiles. nih.gov Consequently, pyrimidine-based compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. acs.orgrsc.org This wide-ranging therapeutic potential has cemented the pyrimidine scaffold as a cornerstone in the development of numerous clinically approved drugs.

Table 1: Examples of Pharmacological Activities of Pyrimidine Derivatives

| Pharmacological Activity | Example Compound Class | Reference |

|---|---|---|

| Anticancer | 5-Fluorouracil (B62378) | nih.gov |

| Antiviral | Zidovudine (AZT) | ontosight.ai |

| Antibacterial | Trimethoprim | mcmaster.ca |

| Antifungal | Flucytosine | ekb.eg |

| Anti-inflammatory | Rofecoxib (withdrawn) | General Knowledge |

Structural and Functional Landscape of Fluorinated Pyrimidine Derivatives in Chemical Biology

The strategic incorporation of fluorine atoms into drug candidates has become a powerful and widely used strategy in medicinal chemistry to enhance their pharmacological properties. Fluorine, being the most electronegative element, can profoundly influence the physicochemical characteristics of a molecule, including its metabolic stability, lipophilicity, binding affinity, and pKa. rsc.org When introduced into the pyrimidine (B1678525) scaffold, these effects can lead to significantly improved therapeutic efficacy. rsc.org

One of the most notable examples is 5-fluorouracil (B62378) (5-FU), a cornerstone in cancer chemotherapy for decades. nih.gov The presence of the fluorine atom at the C5 position of the pyrimidine ring is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis and repair. acs.orgnih.gov The strong carbon-fluorine bond prevents the enzymatic removal of the substituent at this position, leading to irreversible inhibition of the enzyme and subsequent cell death in rapidly dividing cancer cells. acs.org

The success of 5-FU has spurred extensive research into other fluorinated pyrimidine derivatives, leading to the development of compounds with improved efficacy, selectivity, and pharmacokinetic profiles. These derivatives often exhibit enhanced membrane permeability and resistance to metabolic degradation, contributing to their improved performance as therapeutic agents. researchgate.net

Table 2: Key Properties Modified by Fluorine Substitution in Pyrimidines

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond | rsc.org |

| Lipophilicity | Increased, potentially improving membrane permeability | rsc.org |

| Binding Affinity | Can be enhanced through favorable interactions with target proteins | rsc.org |

| Acidity/Basicity (pKa) | Altered due to the electron-withdrawing nature of fluorine | General Knowledge |

Strategic Positioning of 5 Fluoro N2 Methylpyrimidine 2,4 Diamine in Diaminopyrimidine Research Trajectories

Elucidation of Key Precursor Synthesis and Intermediate Functionalization Pathways

The cornerstone for the synthesis of this compound and its analogs is the preparation of a highly reactive, di-substituted intermediate. This section details the synthesis and functionalization of this key precursor.

Synthesis of 2,4-Dichloro-5-fluoropyrimidine (B19854) as a Precursor Intermediate

The most common and efficient precursor for the synthesis of 5-fluoropyrimidine-2,4-diamine (B89976) derivatives is 2,4-dichloro-5-fluoropyrimidine. This intermediate is typically synthesized from the readily available starting material, 5-fluorouracil (B62378) (5-FU). The process involves the conversion of the hydroxyl groups in the tautomeric diol form of 5-fluorouracil into chlorine atoms.

A prevalent method employs phosphorus oxychloride (POCl₃) as the chlorinating agent in the presence of a tertiary amine base, such as N,N-dimethylaniline (DMA), which acts as an acid acceptor. mdpi.com Research has optimized this process to achieve high yields. For instance, optimal conditions have been identified as a molar ratio of 5-FU to POCl₃ of 1:10 and a 5-FU to DMA ratio of 1:1.5. mdpi.com Conducting the reaction at 114°C for 2 hours under these conditions can result in a maximum yield of 2,4-dichloro-5-fluoropyrimidine as high as 92.2%. mdpi.com The resulting product, often obtained as a solution in a solvent like dichloromethane, can be used directly in subsequent steps with a typical yield of about 95%.

Interactive Data Table: Optimized Synthesis of 2,4-Dichloro-5-fluoropyrimidine

| Parameter | Value | Reference |

| Starting Material | 5-Fluorouracil (5-FU) | mdpi.com |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | mdpi.com |

| Acid Acceptor | N,N-Dimethylaniline (DMA) | mdpi.com |

| Molar Ratio (5-FU:POCl₃) | 1:10 | mdpi.com |

| Molar Ratio (5-FU:DMA) | 1:1.5 | mdpi.com |

| Reaction Temperature | 114 °C | mdpi.com |

| Reaction Time | 2 hours | mdpi.com |

| Maximum Yield | 92.2% | mdpi.com |

Regioselective Chlorination of Hydroxyl-Substituted Pyrimidine (B1678525) Scaffolds

The synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil is an excellent example of regioselective chlorination. 5-fluorouracil, a hydroxyl-substituted pyrimidine, exists in equilibrium with its tautomeric form, 5-fluoro-pyrimidine-2,4-diol. The chlorination process selectively targets the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring.

The reaction mechanism involves the activation of the hydroxyl groups by the chlorinating agent, typically phosphorus oxychloride, followed by nucleophilic displacement by chloride ions. The presence of the electron-withdrawing fluorine atom at the C5 position influences the electron density of the pyrimidine ring, but the chlorination proceeds effectively at both the 2 and 4 positions, replacing the hydroxyl functionalities to yield the crucial dichlorinated intermediate. This high regioselectivity is fundamental for the subsequent differential functionalization of the pyrimidine core.

Strategic Amination Reactions for the Formation of Pyrimidine-2,4-diamine Core

The construction of the 2,4-diamine scaffold is achieved through sequential nucleophilic aromatic substitution (SNAr) reactions on the 2,4-dichloro-5-fluoropyrimidine precursor. The differential reactivity of the chlorine atoms at the C2 and C4 positions is exploited to introduce different amine substituents in a controlled, stepwise manner.

Introduction of the N2-Methylamine Moiety

The introduction of the methylamine (B109427) group at the N2 position is a critical step in the synthesis of the target compound. In the SNAr of 2,4-dichloropyrimidines that possess an electron-withdrawing substituent at the C5 position, such as a fluoro group, the C4 position is generally more reactive towards nucleophiles than the C2 position. nih.govacs.org This inherent selectivity is due to the electronic properties of the pyrimidine ring, where the C4 position can better stabilize the negative charge of the Meisenheimer intermediate. acs.org

Therefore, a common strategy involves first reacting the dichlorinated intermediate with a primary or secondary amine that will become the N4 substituent. Following the initial substitution at the more reactive C4 position, the introduction of methylamine at the C2 position is then accomplished. This second substitution typically requires more forcing conditions, such as higher temperatures or longer reaction times, to overcome the lower reactivity of the C2 position.

An alternative approach to achieve C2 selectivity involves the use of tertiary amine nucleophiles. Research has shown that tertiary amines can exhibit excellent C2 selectivity in SNAr reactions with 5-substituted-2,4-dichloropyrimidines. nih.gov This method proceeds via an in-situ N-dealkylation of an intermediate, yielding a product that corresponds to the reaction of a secondary amine at the C2 position. nih.gov

Differential Nucleophilic Substitution for N4-Substituent Integration

The principle of differential reactivity is key to the integration of the N4-substituent. The chlorine atom at the C4 position of 2,4-dichloro-5-fluoropyrimidine is significantly more labile and susceptible to nucleophilic attack than the chlorine at the C2 position. nih.govacs.org This allows for a regioselective first substitution by an amine nucleophile at C4 under milder conditions.

By controlling the stoichiometry and reaction conditions (e.g., temperature), the monosubstituted intermediate, 2-chloro-5-fluoro-N4-substituted-pyrimidin-4-amine, can be isolated in good yield. This intermediate is then subjected to a second amination step with methylamine to form the final N2-methylated product. This stepwise approach, capitalizing on the inherent regioselectivity of the di-chlorinated pyrimidine scaffold, is a robust and widely used strategy for preparing unsymmetrically substituted 2,4-diaminopyrimidines.

Innovations in Synthetic Protocols and Sustainable Chemical Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally benign methods for preparing pyrimidine derivatives. These innovations are applicable to the synthesis of this compound and its analogs.

One significant improvement is the use of alternative chlorinating agents to phosphorus oxychloride. For example, a method utilizing triphosgene (B27547) (bis(trichloromethyl)carbonate) has been developed for the preparation of 2,4-dichloro-5-fluoropyrimidine. This process is advantageous as it avoids the production of phosphoric acid-containing wastewater, thereby reducing the environmental impact and corrosion of equipment. tsijournals.com

Microwave-assisted synthesis has emerged as a powerful tool in this field. The use of microwave irradiation can dramatically reduce reaction times, improve yields, and minimize the formation of side products for various steps in pyrimidine synthesis, including amination reactions. nih.govnanobioletters.com Microwave-assisted one-pot syntheses of diaminopyrimidines have been reported, offering a streamlined and efficient alternative to traditional multi-step procedures. nih.govnih.gov

Furthermore, the principles of green chemistry are being increasingly applied. This includes the development of one-pot multicomponent reactions that build the pyrimidine core from simpler, often bio-based starting materials like alcohols, using catalysts such as iridium-pincer complexes. rsc.org Such methods increase atom economy and reduce waste. Solvent-free reaction conditions are also being explored, for instance, by heating the reactants directly in the presence of a base, which simplifies the work-up procedure and eliminates the need for potentially hazardous organic solvents. nih.gov

Multicomponent Reaction Paradigms in Pyrimidine-2,4-diamine Assembly

Multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials in a single synthetic operation. nih.gov These reactions are particularly well-suited for the construction of heterocyclic systems like pyrimidines. The assembly of the pyrimidine-2,4-diamine core, a key structural motif in medicinal chemistry, can be streamlined through MCRs, which obviate the need for the isolation of intermediates, thereby reducing waste and saving time. nih.govacs.org

While a direct multicomponent synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the core pyrimidine ring. A common approach involves the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 2,4-diaminopyrimidines, guanidine hydrochloride is a typical starting material, providing the N-C-N fragment and the two amino groups at positions 2 and 4.

A hypothetical MCR approach to a related 2,4-diaminopyrimidine could involve the reaction of guanidine, an appropriate aldehyde, and a ketone or an active methylene (B1212753) compound. The introduction of the 5-fluoro substituent could be achieved by using a fluorinated building block, such as a fluoro-substituted 1,3-dicarbonyl compound. The N2-methyl group would likely be introduced in a subsequent step, as incorporating four components with the desired regioselectivity in a single step would be challenging.

The general mechanism for such a reaction often proceeds through a series of condensation and cyclization steps. For instance, the reaction of an aldehyde with an active methylene compound can form a Knoevenagel or aldol (B89426) adduct, which then undergoes a Michael addition with guanidine, followed by cyclization and dehydration to afford the pyrimidine ring. The choice of catalyst, solvent, and reaction conditions plays a crucial role in directing the reaction towards the desired product and maximizing the yield. Green chemistry principles are often incorporated into MCRs through the use of environmentally benign solvents or solvent-free conditions. nih.gov

Stereoselective Synthesis and Chiral Induction for this compound Analogs

The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The stereoselective synthesis of analogs of this compound, where a stereocenter is introduced, requires precise control over the spatial arrangement of atoms.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts. For instance, in the synthesis of chiral pyrimidine-substituted diester D-A cyclopropanes, an asymmetric cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides was achieved with high enantioselectivity (up to 99% ee) using a chiral catalyst. rsc.org These chiral cyclopropanes can then serve as versatile building blocks for the synthesis of more complex chiral pyrimidine derivatives.

Another strategy involves the use of chiral starting materials derived from natural sources. A study on the stereoselective synthesis of allo-gibberic acid-based 2,4-diaminopyrimidine chimeras demonstrated this approach. nih.gov In this work, a series of gibberellic acid-based 2,4-diaminopyrimidines, including 5-fluoro substituted derivatives, were synthesized. The inherent chirality of the gibberellic acid scaffold was transferred to the final products. The synthesis involved the stereoselective dihydroxylation of an allylic function to create a key intermediate, which was then coupled with functionalized 4-monoamino- and 2,4-diaminopyrimidines. nih.gov

The presence of a fluorine atom can also influence the stereochemical outcome of a reaction. A phenomenon known as fluorine-induced diastereodivergence has been observed in the enantioselective aza-Henry reaction. nih.gov While not directly applied to pyrimidine synthesis in the cited study, this principle highlights the potential for the fluorine substituent in this compound analogs to direct the stereochemistry of reactions at or near the C5 position.

Furthermore, the highly regio- and stereoselective synthesis of α-fluorinated-imides has been achieved through the fluorination of chiral enamides. nih.gov This method offers a potential route for the simultaneous introduction of both a fluorine atom and a chiral center in a controlled manner, which could be adapted for the synthesis of chiral precursors for this compound analogs.

Mechanochemical and Ultrasonic Enhancements in Pyrimidine Synthesis

In the quest for more sustainable and efficient chemical processes, mechanochemistry and ultrasound have emerged as powerful tools in organic synthesis. nih.govbohrium.com These techniques can often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govorientjchem.org

Ultrasound-assisted synthesis utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. orientjchem.org The synthesis of various pyrimidine derivatives has been shown to benefit from ultrasonic irradiation. For example, the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea (B124793) under ultrasound irradiation was completed in 20-30 minutes with high yields, whereas the conventional heating method required several hours. shd.org.rs

A comparative study on the synthesis of 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones demonstrated a dramatic reduction in reaction time from 5.5-6.5 hours under conventional heating to 0.4-0.5 hours with ultrasound, representing a tenfold increase in reaction rate in most cases. nih.gov Similarly, the synthesis of ferrocene-based pyrimidine-2(1H)-thiones was achieved in 20-29 minutes under ultrasound with yields of 73-82%. nih.gov

The following table provides a comparison of reaction conditions and yields for the synthesis of pyrimidine derivatives using conventional heating versus ultrasound irradiation, based on data from the literature.

| Product | Method | Reaction Time | Yield (%) | Reference |

| Dihydropyrimidine-2-thiones | Conventional Heating | 6 h | - | shd.org.rs |

| Dihydropyrimidine-2-thiones | Ultrasound | 30 min | High | shd.org.rs |

| 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones | Conventional Heating | 5.5-6.5 h | 54-73 | nih.gov |

| 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones | Ultrasound | 0.4-0.5 h | 80-96 | nih.gov |

| Ferrocene-based pyrimidine-2(1H)-thiones | Ultrasound | 20-29 min | 73-82 | nih.gov |

| Bis-pyrimidines | Conventional Heating | 4 h | ~72-74 | nih.gov |

| Bis-pyrimidines | Ultrasound | 45 min | 82-84 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient (hetero)aromatic systems like pyrimidines. The reactivity of the pyrimidine ring is significantly enhanced by the presence of electron-withdrawing groups. In the context of the this compound scaffold, the fluorine atom at the C5 position plays a crucial role in activating the ring towards nucleophilic attack.

While the parent compound itself does not possess a suitable leaving group for a typical SNAr reaction, its synthesis often proceeds from precursors that are highly reactive towards SNAr, such as 2,4-dichloro-5-fluoropyrimidine. The chlorine atoms at the C2 and C4 positions are excellent leaving groups. The substitution pattern is highly regioselective, with the C4 position generally being more reactive towards nucleophilic attack than the C2 position. This differential reactivity allows for a stepwise and controlled introduction of substituents.

For instance, the synthesis of various 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives showcases this principle. nih.gov The process begins with the regioselective substitution of an appropriate amine at the C4 position of 2,4-dichloro-5-fluoropyrimidine, followed by a second substitution at the C2 position. nih.gov This sequential substitution strategy is fundamental to building a library of diverse molecules based on this scaffold.

Diverse Functional Group Transformations on Amine-Based Substituents

The this compound scaffold possesses two distinct amine functionalities: a primary amine at the C4 position and a secondary methylamine at the C2 position. These groups offer rich opportunities for further derivatization through a variety of functional group transformations.

Acylation and Acetylation: The amino groups can readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides. The relative reactivity of the two amino groups can be influenced by steric hindrance and electronic effects. Generally, the primary amine at C4 is more sterically accessible and may react preferentially under controlled conditions. However, diacylation is also possible, particularly in the presence of a strong base which can deprotonate the initially formed amide, rendering it nucleophilic for a second acylation. semanticscholar.org The choice of base is critical; weaker bases like pyridine (B92270) tend to favor mono-acylation, while stronger bases like triethylamine (B128534) can promote the formation of diacyl products. semanticscholar.org

Condensation Reactions: The primary amine at C4 is particularly suitable for condensation reactions. For example, it can be condensed with carboxylic acids, often activated by coupling agents like HATU (2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate), to yield a wide array of amide derivatives. nih.gov This method is extensively used to link the pyrimidine scaffold to other molecular fragments, creating more complex structures. Similarly, reactions with aldehydes or ketones can form imines, which can be subsequently reduced to secondary amines.

Alkylation: While less common, direct alkylation of the amine groups can be achieved. The reaction of aminopyrimidines with formaldehyde, for instance, can lead to the formation of N-methylol derivatives or methylene-bis compounds, depending on the stoichiometry and reaction conditions. nih.gov

Advanced Coupling Reactions and the Design of Hybrid Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures that would be difficult to access through other methods. By starting with a halogenated precursor of the this compound scaffold (e.g., a 4-chloro or 6-chloro derivative), these advanced coupling reactions can be employed to introduce a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide. libretexts.org It is exceptionally versatile for forming C-C bonds. A chloro-substituted fluoropyrimidine can be readily coupled with various aryl or heteroaryl boronic acids to attach new aromatic rings to the pyrimidine core. semanticscholar.orgmdpi.com This strategy is fundamental in medicinal chemistry for exploring structure-activity relationships by introducing diverse aromatic systems.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction can be used to install an alkynyl group onto the pyrimidine ring. The resulting alkynes are themselves versatile functional groups that can undergo further transformations, such as cycloadditions or reductions, to create hybrid molecular architectures. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orgyoutube.com While the parent scaffold already contains amine groups, this reaction is invaluable for synthesizing the scaffold itself or for introducing additional, more complex amine-based substituents at a halogenated position on the pyrimidine ring.

Investigating Oxidative and Reductive Pathways

The stability and reactivity of the this compound scaffold under oxidative and reductive conditions are important considerations for its application and potential metabolic fate.

Reductive Pathways: The pyrimidine ring itself can be resistant to reduction under standard conditions. However, certain substituents can be readily reduced. A common strategy in the synthesis of aminopyrimidines involves the reduction of a nitro group. For example, a precursor like N2-methyl-5-nitropyrimidine-2,4-diamine can be reduced to the corresponding 5-aminopyrimidine. More directly, in the synthesis of related compounds, a nitro group on an aryl substituent attached to the pyrimidine core is often reduced to an amine using catalytic hydrogenation (e.g., H₂ over Pd/C). nih.gov This transformation is a reliable method for introducing an additional amino group. Under more forcing conditions using complex metal hydrides, the pyrimidine ring itself can be reduced to a dihydropyrimidine (B8664642) derivative. rsc.org

Oxidative Pathways: The amine groups on the pyrimidine ring represent potential sites for oxidation. Aminopyrimidines can exhibit antioxidant properties, suggesting they can be oxidized. nih.gov The electron-rich nature of the amino groups makes them susceptible to oxidation, which could lead to the formation of N-oxides or other degradation products. The synthesis of pyrimidine mono-N-oxides has been achieved through mild oxidation reactions, for example, using a mixture of hydrogen peroxide and trifluoroacetic anhydride. rsc.org Such N-oxidation can significantly alter the electronic properties and biological activity of the parent molecule.

Advanced Computational and Theoretical Investigations of 5 Fluoro N2 Methylpyrimidine 2,4 Diamine

Elucidating Molecular Docking and Ligand-Target Recognition Profiles

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. This method is crucial for understanding the structural basis of molecular recognition and for structure-based drug design. For derivatives of 5-Fluoro-N2-methylpyrimidine-2,4-diamine, docking studies have been instrumental in elucidating their interaction profiles with key biological targets such as cyclin-dependent kinases (CDKs). nih.gov

In studies involving novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives, molecular docking was used to explore their binding modes within the ATP-binding sites of CDK2 and CDK9. nih.gov These kinases are significant targets in oncology and virology. The docking simulations revealed that the 2-aminopyrimidine (B69317) core, a feature shared with this compound, is a privileged scaffold for CDK inhibitors. nih.gov

The primary interactions identified for these derivatives involve the formation of hydrogen bonds between the pyrimidine (B1678525) ring's nitrogen atoms and the 2-amino group with the hinge region residues of the kinases. nih.gov For example, in CDK9, the N-1 atom and the 2-amino moiety of the pyrimidine ring were observed to form hydrogen bonds with the backbone of Cys106. nih.gov Similarly, in CDK2, these same groups interacted with the hinge residue Leu83. nih.gov The substituents at the N2 and N4 positions, as well as the 5-fluoro group, play critical roles in occupying specific sub-pockets and forming additional hydrophobic or electrostatic interactions, thereby influencing binding affinity and selectivity. nih.gov

| Target Protein | Key Interacting Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|---|

| CDK2 | Leu83 | Hydrogen Bond | Pyrimidine N-1 Atom & 2-Amino Group |

| Asp145 | Proximity/Electrostatic | N4-Phenyl Ring | |

| CDK9 | Cys106 | Hydrogen Bond | Pyrimidine N-1 Atom & 2-Amino Group |

| Asp167 | Proximity/Electrostatic | N4-Phenyl Ring |

Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.govresearchgate.net This approach is fundamental in predictive toxicology and rational drug design, allowing for the estimation of a novel compound's activity before its synthesis.

For the 5-fluoropyrimidine-2,4-diamine scaffold, 3D-QSAR studies have been successfully employed to guide the design of potent inhibitors. nih.gov In the development of novel CDK9 inhibitors, a 3D-QSAR pharmacophore model was generated from a diverse set of known inhibitors. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

The derived pharmacophore model for CDK9 inhibitors highlighted several key features: two hydrogen-bond acceptors and two hydrophobic aromatic centers. researchgate.net This model was then used as a template to design new molecules, including derivatives of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine. The 2-aminopyrimidine core served as a scaffold to arrange these pharmacophoric features correctly. The 5-fluoro substitution was introduced based on previous structure-activity relationship studies that indicated its importance for inhibitory activity. nih.gov Such QSAR models are validated using training and test sets of compounds to ensure their predictive power. japsonline.com The strong correlation between the predicted activities from the QSAR model and the experimentally observed cytotoxicities and kinase inhibitions confirms the model's utility in guiding structural optimization. nih.gov

| Pharmacophoric Feature | Description | Role in Ligand Binding |

|---|---|---|

| Hydrogen-Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Typically interacts with key hydrogen-bond donor residues in the protein's hinge region (e.g., Cys106). |

| Hydrophobic Aromatic (HY) | A non-polar aromatic group. | Engages in hydrophobic interactions with non-polar residues in the ATP-binding pocket (e.g., Ile25). |

| Positively Charged Center | A group that is protonated at physiological pH. | Forms electrostatic interactions with negatively charged residues (e.g., Asp167). |

Conformational Landscape Analysis via Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational landscape and stability of the complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into flexibility, solvent effects, and the thermodynamics of binding.

For a molecule like this compound, MD simulations would be employed to analyze its conformational preferences both in an unbound state and when complexed with a biological target. The insertion of a fluorine atom can significantly alter a molecule's conformation and electronic properties, which in turn affects its binding characteristics. nih.govnih.gov

In the context of kinase inhibitors, MD simulations are used to assess the stability of the interactions predicted by docking. acs.org Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone are monitored to determine if the complex remains stable throughout the simulation. Furthermore, MD can reveal the persistence of crucial hydrogen bonds and hydrophobic contacts, providing a more accurate estimation of binding affinity through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations. acs.org These simulations can uncover subtle conformational adjustments in both the ligand and the protein that are critical for potent and selective inhibition but are not captured by rigid docking approaches.

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule with high accuracy. epstem.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, providing a wealth of information that can explain its geometry, stability, and chemical reactivity. nih.gov

For this compound, DFT calculations can elucidate the effects of the electron-withdrawing fluorine atom and the electron-donating amino groups on the pyrimidine ring. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. epstem.net The MEP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic contacts, with a protein target. tandfonline.com

| Descriptor | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule, including bond lengths and angles. |

| HOMO Energy (EHOMO) | Represents the energy of the outermost electron orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | Represents the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Mulliken Atomic Charges | Calculates the partial charge on each atom, helping to quantify electrostatic interactions. |

Mechanistic Elucidation of Biological Activities Mediated by 5 Fluoro N2 Methylpyrimidine 2,4 Diamine Derivatives

Dissecting Enzyme Inhibition Mechanisms

The biological effects of 5-fluoro-N2-methylpyrimidine-2,4-diamine derivatives are largely attributable to their action as competitive inhibitors of enzymes crucial for cell proliferation and survival. These compounds typically target the ATP-binding pockets of kinases or the active sites of metabolic enzymes.

The 2,4-diaminopyrimidine (B92962) core, particularly when substituted with a fluorine atom at the 5-position, serves as a privileged scaffold for kinase inhibitors. This structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition: A significant body of research has focused on novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives as potent inhibitors of cyclin-dependent kinases, particularly CDK2 and CDK9. nih.govnih.gov These kinases are central regulators of cell cycle progression and gene transcription. nih.gov CDK2, in complex with cyclin E or cyclin A, is essential for the G1-S phase transition and DNA replication. nih.govresearchgate.net CDK9, as part of the positive transcription elongation factor b (P-TEFb), regulates gene transcription by phosphorylating RNA polymerase II. nih.gov

Studies have shown that various substitutions on the N2 and N4 phenyl rings of the core scaffold lead to compounds with potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov The cytotoxic effects of these compounds against various cancer cell lines, including lung, prostate, and nasopharyngeal carcinoma cells, generally correlate well with their enzymatic inhibitory potency, suggesting that CDK inhibition is a primary mechanism of their anti-proliferative action. nih.gov

Below is a table of selected 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives and their reported inhibitory activities.

Focal Adhesion Kinase (FAK) Inhibition: The 2,4-diaminopyrimidine scaffold is also a recognized pharmacophore for inhibitors of Focal Adhesion Kinase (FAK). rsc.orgresearchgate.netrsc.org FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, governing cell adhesion, migration, and survival. While specific studies on this compound are limited, the broader class of 2,4-diaminopyrimidine derivatives has yielded potent FAK inhibitors. rsc.org These compounds interact with the hinge region of the FAK kinase domain, blocking its autophosphorylation and downstream signaling. rsc.org

IGF1R and EGFR Inhibition: Furthermore, the general structure of 2,4-diarylamino-pyrimidines has been identified in the development of inhibitors co-targeting Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR). These receptor tyrosine kinases are critical drivers of tumor growth and proliferation. The pyrimidine (B1678525) core acts as the foundational scaffold for achieving dual inhibition of these key oncogenic drivers.

Information regarding the specific inhibitory activity of this compound class against DRAK2 is not extensively detailed in the reviewed literature.

Beyond kinase inhibition, the 2,4-diaminopyrimidine structure is a classic feature of inhibitors of Dihydrofolate Reductase (DHFR). DHFR is a vital enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.

Compounds bearing the 2,4-diaminopyrimidine moiety act as antifolates by mimicking the structure of the natural substrate, folic acid, and binding with high affinity to the active site of DHFR. This competitive inhibition depletes the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and repair, and ultimately, cell death. This mechanism is a well-established strategy in cancer chemotherapy.

Pathways of Cellular Modulation and Signaling Interference

The enzymatic inhibition detailed above translates into profound effects on cellular function, primarily by disrupting signaling networks that control cell life and death.

A direct consequence of inhibiting CDKs is the disruption of the cell division cycle. As CDK2 is a key regulator of the G1-S transition, its inhibition can prevent cells from initiating DNA replication. researchgate.net Furthermore, potent inhibition of both CDK2 and CDK9 by N2,N4-disubstituted pyrimidine-2,4-diamine derivatives has been shown to induce cell cycle arrest in the G2/M phase. nih.govnih.gov This suggests that these compounds may act as pan-CDK inhibitors, affecting multiple checkpoints in the cell cycle. nih.gov By halting cell cycle progression, these derivatives prevent the proliferation of rapidly dividing cells.

The sustained cell cycle arrest and inhibition of critical survival kinases ultimately lead to programmed cell death, or apoptosis. While direct studies detailing the complete apoptotic pathway for this compound are not widely available, the mechanism can be inferred from its potent cytotoxic activity and from studies of structurally related compounds. nih.gov

Research on other bioactive pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and aminopyrimidine-2,4-diones, demonstrates that these scaffolds can induce apoptosis. rsc.org The process is often mediated through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and the subsequent activation of the caspase cascade. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a common feature, leading to the cleavage of cellular substrates and the organized dismantling of the cell.

The inhibition of multiple kinases by this compound derivatives leads to the simultaneous disruption of several key signal transduction networks essential for tumor cell growth and survival.

Cell Cycle and Transcription Pathways: By inhibiting CDK2 and CDK9, these compounds directly interfere with the core machinery of cell cycle progression and transcriptional regulation. This dual action is a powerful anti-proliferative strategy, as it not only stops cells from dividing but also blocks the expression of genes necessary for growth and survival. nih.govnih.gov

Focal Adhesion and Integrin Signaling: Inhibition of FAK disrupts the signaling cascade downstream of integrins. This can interfere with cell adhesion, reduce cell motility and invasion, and promote a form of apoptosis known as anoikis, which occurs when anchorage-dependent cells detach from the extracellular matrix. rsc.org

Molecular Mechanisms of Antimicrobial Efficacy

Derivatives of this compound exhibit significant antimicrobial activity through various molecular mechanisms, primarily targeting essential cellular processes in bacteria and fungi. The core structure, a 2,4-diaminopyrimidine, is a well-established pharmacophore known to interfere with folate metabolism, a pathway crucial for microbial survival.

The primary antibacterial mechanism of these compounds lies in their ability to act as potent and selective inhibitors of dihydrofolate reductase (DHFR). nih.govwikipedia.org DHFR is a key enzyme in the folate biosynthetic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By binding to the active site of bacterial DHFR, these pyrimidine derivatives competitively inhibit the enzyme, leading to a depletion of essential metabolites and subsequent cessation of bacterial growth and replication. nih.govwikipedia.org The 5-fluoro substitution can enhance the binding affinity and selectivity for the bacterial enzyme over its mammalian counterpart, contributing to a favorable therapeutic index.

In addition to their antibacterial properties, fluorinated pyrimidine derivatives also demonstrate considerable antifungal activity. The mechanism of action in fungi often involves a multi-step process. 5-fluorocytosine (B48100) (5-FC), a related compound, acts as a prodrug that is transported into fungal cells by cytosine permease. nih.govresearchgate.net Inside the cell, it is converted to 5-fluorouracil (B62378) (5-FU) by cytosine deaminase, an enzyme not present in mammalian cells. nih.gov 5-FU is then further metabolized to 5-fluorouridine (B13573) triphosphate (5-FUTP), which is incorporated into RNA, disrupting protein synthesis. nih.gov Another metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (5-FdUMP), is a potent inhibitor of thymidylate synthase, which blocks DNA synthesis. nih.govnih.gov This dual action on both RNA and DNA synthesis contributes to its fungicidal effect. Furthermore, some studies on related fluorinated compounds have suggested that the induction of reactive oxygen species (ROS) can also contribute to their antimicrobial effects by causing oxidative damage to cellular components. nih.gov

| Derivative | Target Organism | Mechanism of Action | Observed Effect |

|---|---|---|---|

| 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine | Escherichia coli (Gram-negative bacteria) | Inhibition of Dihydrofolate Reductase (DHFR) | High inhibitory activity and specificity for bacterial DHFR. nih.gov |

| 5-Fluorocytosine (related fluoropyrimidine) | Candida albicans (Fungus) | Prodrug converted to 5-FU, inhibiting DNA and RNA synthesis. nih.gov | Potent antifungal activity. nih.gov |

| 5-Fluorouracil (metabolite of 5-FC) | Escherichia coli | Inhibition of thymidylate synthase, DNA damage, ROS production. nih.gov | Antibacterial effects through multiple pathways. nih.gov |

| General 2,4-Diamino-5-benzylpyrimidines | Various Bacteria | Inhibition of Dihydrofolate Reductase (DHFR). acs.orgnih.gov | Broad-spectrum antibacterial activity. acs.orgnih.gov |

Elucidation of Anti-parasitic Modes of Action

The anti-parasitic activity of this compound derivatives is also primarily attributed to their function as antifolates. Many parasitic protozoa, like the malaria parasite Plasmodium falciparum, are dependent on the de novo synthesis of folates, making the DHFR enzyme an attractive drug target.

The mechanism of action against Plasmodium species is analogous to the antibacterial activity, involving the potent inhibition of the parasite's DHFR. researchgate.netresearchgate.net This inhibition disrupts the parasite's ability to replicate its DNA and proliferate within the host's red blood cells, thus arresting the progression of malaria. The 2,4-diaminopyrimidine scaffold is a known pharmacophore for antimalarial drugs, with pyrimethamine (B1678524) being a classic example of a DHFR inhibitor used in malaria treatment. researchgate.net Derivatives with modifications at the 5-position have been shown to exhibit significant antiplasmodial activity, even against drug-resistant strains. researchgate.net

Derivatives of 2,4-diaminopyrimidines have also been investigated for their activity against other protozoan parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease. While the precise mechanism is still under investigation for some derivatives, studies have shown that certain 2,4-diamino-6-methylpyrimidines are active against the intracellular amastigote form of the parasite. nih.gov Interestingly, for some of these compounds, the mode of action does not appear to involve the inhibition of the parasite's sterol C14α-demethylase (CYP51), a common target for anti-trypanosomal drugs, suggesting an alternative mechanism of action. nih.gov

In the context of Leishmania, another genus of protozoan parasites, the folate pathway is also considered a viable therapeutic target. While specific studies on this compound against Leishmania are not extensively detailed in the provided context, the general principle of DHFR inhibition by 2,4-diaminopyrimidine derivatives suggests a probable mode of action. By inhibiting leishmanial DHFR, these compounds would disrupt the synthesis of essential macromolecules, leading to parasite death.

| Derivative | Target Organism | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Pyrimidine-2,4-diamines (general class) | Plasmodium falciparum | Inhibition of Dihydrofolate Reductase (DHFR). researchgate.netresearchgate.net | Antiplasmodial activity in vitro. researchgate.net |

| 2,4-Diamino-6-methylpyrimidines | Trypanosoma cruzi | Not TcCYP51 inhibition; alternative mechanism suggested. nih.gov | Activity against intracellular amastigotes. nih.gov |

| 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines | Toxoplasma gondii | Inhibition of Dihydrofolate Reductase (DHFR). nih.gov | Selective inhibition of parasite DHFR. nih.gov |

| General 2,4-diaminopyrimidines | Protozoan Parasites | Inhibition of Dihydrofolate Reductase (DHFR). mdpi.com | Commonly explored as anti-parasitic agents. mdpi.com |

Comprehensive Structure Activity Relationship Sar Studies of 5 Fluoro N2 Methylpyrimidine 2,4 Diamine Analogs

Stereoelectronic Impact of Fluoro Substitution at the Pyrimidine (B1678525) C5 Position

The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a common strategy in drug design, imparting significant changes to the molecule's stereoelectronic properties. scirp.org The high electronegativity of fluorine profoundly influences the electron distribution within the pyrimidine ring. This inductive electron withdrawal can enhance the acidity of neighboring C-H or N-H bonds, potentially altering hydrogen bonding capabilities and pKa values. mdpi.com

Previous SAR studies on 2-anilino-4-heteroarylpyrimidine scaffolds have demonstrated the benefits of 5-fluoro substitution for enhancing inhibitory activity against kinases like CDK9. nih.gov The fluorine atom can modulate the electronic nature of the pyrimidine core, influencing the strength of crucial hydrogen bonds between the diamino groups and the hinge region of the kinase. This modification is a well-established tactic for optimizing the potency of 2,4-diaminopyrimidine-based inhibitors.

Table 1: Impact of C5-Fluoro Substitution on Kinase Inhibition This table is a representative example based on findings in the literature; specific values may vary between different analog series and kinase targets.

| Compound Analog | C5-Substituent | Relative Potency (IC50) |

| Analog A | H | 1.0 |

| Analog B | F | 0.2 |

| Analog C | Cl | 0.5 |

| Analog D | CH3 | 1.5 |

The data suggests that a small, electron-withdrawing group like fluorine at the C5 position is generally favorable for potency compared to hydrogen, a larger halogen like chlorine, or an electron-donating group like methyl.

Conformational and Electronic Influence of N2-Methyl Substitution

Substitution on the exocyclic amino groups of the 2,4-diaminopyrimidine (B92962) scaffold plays a critical role in defining the molecule's conformational preferences and electronic properties. The addition of a methyl group to the N2-amino function, as in 5-Fluoro-N2-methylpyrimidine-2,4-diamine, introduces both steric and electronic changes.

Electronically, the methyl group is weakly electron-donating, which can slightly increase the electron density of the N2-amino group and the pyrimidine ring. This can modulate the basicity of the nitrogen atoms and influence the geometry of the molecule. scispace.com However, the primary impact of the N2-methyl group is often conformational. The steric bulk of the methyl group can restrict the rotation around the C2-N2 bond, influencing the preferred orientation of the N2-substituent. This conformational constraint can be advantageous if it pre-organizes the inhibitor into a bioactive conformation for binding to its target protein.

Strategic Exploration of N4-Substituent Effects on Target Affinity and Selectivity

The N4-position of the 2,4-diaminopyrimidine scaffold is a key vector for chemical modification, allowing for the introduction of a wide variety of substituents that can profoundly influence target affinity and selectivity. nih.gov This position is often solvent-exposed and provides an opportunity to engage with specific sub-pockets of the target protein, thereby enhancing potency and tuning the selectivity profile against other related proteins.

For instance, in a series of 2,4-diaminopyrimidine derivatives, the introduction of different aniline (B41778) moieties at the N4-position led to a wide range of potencies against various cancer cell lines. rsc.org Similarly, in the development of CDK2 and CDK9 inhibitors based on a 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine scaffold, various substituents on the N4-phenyl ring were explored to optimize interactions within the ATP-binding site. nih.gov The strategic placement of hydrogen bond donors/acceptors or hydrophobic groups on this N4-substituent is a cornerstone of the optimization process for this class of compounds.

Table 2: Effect of N4-Substituent Variation on Target Inhibition (Representative Data) This table illustrates the general principles of N4-substitution effects on kinase inhibition based on published SAR studies.

| Compound Analog | N4-Substituent | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |

| Analog E | Phenyl | 150 | 800 |

| Analog F | 4-Chlorophenyl | 80 | 1200 |

| Analog G | 4-Methoxyphenyl | 120 | 650 |

| Analog H | 4-(Piperidin-1-yl)phenyl | 35 | 450 |

This representative data highlights how modifications to the N4-substituent can significantly impact both target potency and selectivity.

Establishment of Structure-Mechanism Relationships through Systematic Modifications

The systematic modification of the this compound scaffold, by altering each key position, allows for the establishment of clear structure-mechanism relationships. By correlating the structural changes with their effects on biological activity, a detailed understanding of the molecular interactions driving the mechanism of action can be developed. rsc.org

Co-crystal structures of 2,4-diaminopyrimidine analogs with their target proteins have revealed a common binding mode for many kinase inhibitors. nih.gov The 2,4-diamino groups typically form a pair of hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The C5-substituent, such as the fluoro group, can influence the electronic nature of this hinge-binding motif and make additional contacts in a nearby pocket. mdpi.comscispace.com

The N2-substituent, like the methyl group, can provide conformational rigidity and engage in hydrophobic interactions, while the N4-substituent extends into a more variable region of the active site, often determining the selectivity profile of the compound. nih.govrsc.org Docking studies and molecular modeling can further elucidate these interactions. For example, in the case of CDK9 inhibitors, the 5-fluoro-pyrimidine core interacts with the hinge residue Cys106, while the N4-anilino group can protrude towards other key residues, with its electronic properties influencing electrostatic interactions. nih.gov

Future Directions and Emerging Frontiers in 5 Fluoro N2 Methylpyrimidine 2,4 Diamine Research

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and De Novo Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. rsc.org For a scaffold like 5-Fluoro-N2-methylpyrimidine-2,4-diamine, these computational tools offer powerful avenues for optimization and the creation of novel analogs with desired pharmacological properties.

Deep learning generative models are increasingly utilized for the de novo design of molecules with specific characteristics. omicsonline.orgreactionbiology.com These models, including recurrent neural networks (RNNs), generative adversarial networks (GANs), and autoencoders, can learn from vast datasets of existing molecules to generate novel chemical structures that are predicted to have high activity against a particular biological target. nih.gov In the context of this compound, generative models could be trained on known kinase inhibitors to design new derivatives with enhanced potency or selectivity.

Furthermore, machine learning, particularly deep reinforcement learning, can be employed to optimize the properties of generated molecules. nih.gov This approach combines a generative model with a scoring function that provides feedback on the desirability of the generated compounds, guiding the model towards molecules with improved characteristics. omicsonline.org Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning, can predict the biological activity, pharmacokinetics, and toxicity of novel derivatives of this compound with high accuracy, thereby prioritizing the most promising candidates for synthesis and experimental testing. nuvisan.com

Bayesian optimization algorithms are another tool that can be applied to develop precise reaction models without extensive prior knowledge, which is particularly useful for optimizing the synthesis of complex derivatives. rsc.org

| AI/ML Approach | Application in this compound Research | Potential Outcome |

|---|---|---|

| Generative Models (RNNs, GANs) | De novo design of novel analogs based on the pyrimidine (B1678525) scaffold. | Discovery of new chemical entities with potentially superior activity or novel mechanisms of action. |

| Deep Reinforcement Learning | Optimization of generated molecules for desired properties like target affinity and reduced toxicity. | Accelerated identification of lead compounds with a higher probability of success in preclinical development. |

| QSAR/QSPR Modeling | Prediction of biological activity and pharmacokinetic properties of virtual compounds. | Prioritization of synthetic efforts on the most promising candidates, reducing time and cost. |

| Bayesian Optimization | Optimization of synthetic routes and reaction conditions for derivatives. | Improved efficiency and yield of chemical synthesis. |

Identification and Validation of Novel Biological Targets and Signaling Pathways

While derivatives of the 5-fluoropyrimidine-2,4-diamine (B89976) scaffold have shown activity against cyclin-dependent kinases (CDKs) such as CDK2 and CDK9, a crucial future direction is the identification and validation of other potential biological targets. longdom.orgwarwick.ac.uk This exploration could unveil new therapeutic applications for this class of compounds.

The 2-aminopyrimidine (B69317) core is recognized as a privileged scaffold for CDK inhibitors. longdom.org Given that CDKs are a large family of serine/threonine protein kinases involved in cell cycle control and gene transcription, it is plausible that this compound and its analogs may interact with other members of the CDK family or other related kinases. longdom.org A comprehensive kinome-wide profiling of this compound would be a critical step in identifying its full spectrum of targets.

Beyond the kinome, unbiased screening approaches, such as chemical proteomics and phenotypic screening, can be employed to identify novel binding proteins and affected signaling pathways. Techniques like affinity chromatography coupled with mass spectrometry can help pull down and identify proteins that directly interact with a derivatized version of the compound.

Once novel targets are identified, their validation is paramount. This involves confirming direct engagement of the compound with the target in cellular and in vivo models and elucidating the functional consequences of this interaction. Understanding the downstream signaling pathways affected by the compound-target interaction is essential for predicting its therapeutic effects and potential side effects.

Advancements in Analytical and Biophysical Techniques for Mechanistic Elucidation

A deep understanding of how this compound interacts with its biological targets at a molecular level is fundamental for rational drug design. A suite of advanced analytical and biophysical techniques can provide high-resolution mechanistic, kinetic, and thermodynamic information about these interactions. nih.gov

Biophysical methods are crucial in the early stages of drug discovery for hit confirmation and detailed mechanistic characterization of compound binding. nih.gov These techniques can confirm target engagement and elucidate the mechanism of action for prospective therapeutics. nih.gov

Surface Plasmon Resonance (SPR) : This technique can provide real-time kinetic data on the binding and dissociation of the compound to its target protein, offering insights into the binding affinity and residence time. reactionbiology.comnih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). reactionbiology.comnih.gov

X-ray Crystallography : Obtaining a co-crystal structure of this compound bound to its target protein can reveal the precise binding mode and key molecular interactions, which is invaluable for structure-based drug design. reactionbiology.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to study protein-ligand interactions in solution, providing information on the binding site and conformational changes in the protein upon compound binding. nih.gov

Mass Spectrometry (MS) : MS-based techniques can confirm the identity of target proteins and can be used in methods like Drug Affinity Responsive Target Stability (DARTS) to identify protein targets without the need for compound labeling. longdom.orgresearchgate.net

| Technique | Information Provided | Application in Mechanistic Elucidation |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD). | Quantifying the dynamics of the compound-target interaction. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (KD, ΔH, ΔS). | Understanding the driving forces behind the binding event. |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. | Visualizing the precise binding mode to guide structure-based design. |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping and conformational changes in solution. | Characterizing the interaction in a more native-like environment. |

| Mass Spectrometry (MS) | Target identification and characterization of covalent binding. | Confirming target engagement and identifying potential covalent interactions. |

Strategic Approaches to Compound Optimization for Enhanced Efficacy, Selectivity, and Reduced Off-Target Effects

Building on the insights gained from mechanistic studies and target identification, strategic optimization of the this compound scaffold is a key future direction. The goal is to enhance its therapeutic index by improving on-target efficacy, increasing selectivity for the desired target over related proteins, and minimizing interactions with unintended off-targets.

Structure-Activity Relationship (SAR) studies are central to this effort. Systematic modifications of the this compound structure, such as altering substituents on the pyrimidine ring and the amino groups, can be performed to probe their effects on activity and selectivity. For instance, in related compounds, the introduction of a fluoro-substitution was based on previous SAR studies on CDK9 inhibitors. longdom.org

Docking studies, which computationally model the interaction of a compound with the three-dimensional structure of its target, can provide valuable clues for structural optimization. longdom.org By visualizing the binding pocket, researchers can design modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and remove unfavorable ones.

Another important strategy is the design of targeted covalent inhibitors. wikipedia.org If a suitable non-essential nucleophilic residue (e.g., cysteine) is present near the binding site of the target protein, the this compound scaffold could be modified to include a weakly reactive electrophilic group. wikipedia.org This would allow for the formation of a covalent bond with the target, potentially leading to increased potency and prolonged duration of action. wikipedia.org This approach can also enhance selectivity, as the covalent interaction will only occur with proteins that have the appropriately positioned nucleophile. wikipedia.org

Minimizing off-target effects is equally critical. As compounds are optimized for their primary target, it is essential to continually profile them against a panel of kinases and other potential off-targets to ensure that selectivity is maintained or improved. nih.gov This iterative process of design, synthesis, and testing, guided by a combination of computational and experimental data, will be instrumental in advancing this compound derivatives towards clinical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-N2-methylpyrimidine-2,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine-2,4-diamine derivatives are synthesized via base-mediated condensation of fluorinated precursors with methylamine under controlled pH (e.g., sodium methoxide in methanol at 60°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:halide) and inert atmospheres to minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., fluorine at C5, methyl at N2) via characteristic shifts: δ ~8.1 ppm (pyrimidine H), δ ~2.9 ppm (N-CH3), and δ ~160 ppm (C-F in 13C) .

- HPLC-MS : Monitor purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) and ESI+ for m/z [M+H]+ ~183.1 .

- FT-IR : Validate amine groups (N-H stretch ~3300 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .

Q. What are the primary biological targets of this compound in preclinical studies?

- Methodological Answer : The compound is investigated as a kinase inhibitor (e.g., JAK2, Trk/CSF-1R) due to its pyrimidine-diamine core. Target validation involves:

- Enzyme assays : Measure IC50 values using recombinant kinases (e.g., JAK2 inhibition at <3 nM ).

- Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., IC50 <1 μM in renal carcinoma models ).

Advanced Research Questions

Q. How can researchers design experiments to assess selectivity across kinase families?

- Methodological Answer :

- Kinase profiling panels : Test against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, JAK2 inhibitors may show >50-fold selectivity over JAK3 .

- Structural analysis : Use X-ray crystallography or molecular docking (e.g., PDB: 4BBE) to compare binding modes with ATP pockets, focusing on fluorine’s role in hydrophobic interactions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates (UV-Vis or LC-MS) under varying conditions (e.g., solvent polarity, temperature). Fluorine’s electron-withdrawing effect accelerates substitution at C2/C4 positions .

- Isotopic labeling : Use 15N-methylamine to track regioselectivity via 2D NMR .

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (%F >30%), half-life (t1/2 >2 hr), and tissue distribution (LC-MS/MS) to address discrepancies .

- Metabolite identification : Incubate with liver microsomes (human/rodent) to detect inactive metabolites (e.g., N-demethylation) .

Q. What computational methods predict binding interactions with tyrosine kinases?

- Methodological Answer :

- Molecular dynamics simulations : Use AMBER or GROMACS to model fluorine’s impact on binding free energy (ΔG < -10 kcal/mol) .

- QSAR modeling : Corporate Hammett constants (σ~0.78 for 5-F) to optimize substituents for potency .

Q. How do substituent variations (e.g., N2-methyl vs. N2-ethyl) affect physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.